N-Methyl-1-pentanamine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

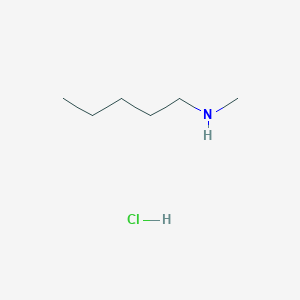

N-Methyl-1-pentanamine Hydrochloride is an organic compound with the molecular formula C6H15N·HCl. It is a secondary amine, which means it has two alkyl groups attached to the nitrogen atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methyl-1-pentanamine Hydrochloride can be synthesized through several methods. One common method involves the reaction of 1-pentanamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

CH3I+C5H11NH2→C5H11N(CH3)+HI

The resulting N-Methyl-1-pentanamine is then treated with hydrochloric acid to form this compound:

C5H11N(CH3)+HCl→C5H11N(CH3)⋅HCl

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-1-pentanamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: N-Methyl-1-pentanamine N-oxide.

Reduction: 1-pentanamine.

Substitution: Various substituted amines depending on the reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

N-Methyl-1-pentanamine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic chemistry.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Reductive Amination | Reaction with carbonyl compounds | Secondary/tertiary amines |

| N-Alkylation | Reaction with alkyl halides | Alkylated amines |

| Oxidation | Conversion to amides or nitriles | Amides, nitriles |

| Substitution | Nucleophilic substitution with electrophiles | Functionalized amines |

Biochemical Research

In biochemical studies, this compound acts as a reagent in enzyme inhibition assays. Its interaction with enzymes can provide insights into metabolic pathways and enzyme kinetics.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of N-Methyl-1-pentanamine on specific enzymes involved in metabolic processes. The compound demonstrated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders.

Pharmaceutical Development

The compound is explored for its potential therapeutic properties, particularly in drug design. Its ability to modulate biological activity makes it a candidate for developing new pharmacological agents.

Case Study: Drug Design

Research highlighted the use of N-Methyl-1-pentanamine as a precursor in synthesizing novel compounds targeting neurological disorders. The derivatives exhibited promising results in preclinical trials, indicating their potential efficacy.

Mecanismo De Acción

The mechanism of action of N-Methyl-1-pentanamine Hydrochloride involves its interaction with various molecular targets and pathways. As a secondary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability.

Comparación Con Compuestos Similares

Similar Compounds

- N-Methyl-1-propanamine

- N-Methyl-1-butanamine

- N-Methyl-1-hexanamine

Comparison

N-Methyl-1-pentanamine Hydrochloride is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to similar compounds, it has different boiling points, solubility, and reactivity, making it suitable for specific applications in research and industry.

Actividad Biológica

N-Methyl-1-pentanamine hydrochloride, also known as 1-Pentanamine, N-methyl- (CAS Number: 25419-06-1), is an organic compound that has garnered attention for its biological activity and potential applications in various fields such as medicine and biochemistry. This article discusses its biological properties, mechanisms of action, toxicity, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C6H15N

- Molecular Weight: 101.190 g/mol

- IUPAC Name: N-Methylpentan-1-amine

The compound features a primary amine functional group and a methyl substituent, which influences its reactivity and biological interactions.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It is believed to act as a stimulant and may influence neurotransmitter levels in the brain. The specific pathways involved include:

- Enzyme Inhibition: The compound can inhibit certain enzymes, which may alter metabolic pathways.

- Receptor Interaction: It has been shown to interact with adrenergic receptors, potentially influencing cardiovascular functions.

Stimulant Effects

Studies indicate that this compound can produce stimulant effects similar to those of amphetamines. This has led to its investigation as a potential performance-enhancing substance in sports and weight loss supplements.

Case Studies

-

Weight Loss Supplements:

- A study evaluated the efficacy of N-Methyl-1-pentanamine in combination with other compounds in weight loss formulations. Participants showed significant reductions in body weight compared to placebo groups, suggesting its potential role as a thermogenic agent.

-

Performance Enhancement:

- Research involving athletes indicated improved performance metrics when using supplements containing N-Methyl-1-pentanamine. However, the safety and ethical implications of such usage remain contentious.

Toxicity and Safety Profile

Despite its potential benefits, this compound poses certain health risks:

- Cardiovascular Effects: Increased heart rate and blood pressure have been reported, raising concerns about its use in individuals with pre-existing conditions.

- Regulatory Status: The compound has faced scrutiny from regulatory bodies due to safety concerns, leading to bans in competitive sports by organizations such as the World Anti-Doping Agency (WADA).

Toxicological Studies

A summary of toxicological findings is presented below:

Propiedades

IUPAC Name |

N-methylpentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-3-4-5-6-7-2;/h7H,3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHSLUNDGJLVMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.